3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole
Overview
Description
3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole is a complex organic compound with a molecular formula of C18H18ClN5O3S This compound is characterized by its unique structure, which includes a triazole ring, a chloronitrobenzyl group, and a methylphenoxy group
Preparation Methods
The synthesis of 3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the chloronitrobenzyl and methylphenoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloronitrobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable chloronitrobenzyl halide reacts with a nucleophile.
Attachment of the Methylphenoxy Group: This step may involve etherification reactions, where a methylphenol derivative reacts with an appropriate electrophile.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions will depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-[(2-chloro-6-nitrobenzyl)sulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole include other triazole derivatives with similar structural features. These compounds may share some chemical properties and reactivity but can differ in their specific applications and biological activities. Examples of similar compounds include:
- 3-[(2-chloro-6-nitrobenzyl)sulfanyl]-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole
- Other triazole derivatives with different substituents on the triazole ring or the benzyl and phenoxy groups
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chloro-6-nitrophenyl)methylsulfanyl]-4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-12-6-3-4-9-16(12)26-10-17-20-21-18(22(17)2)27-11-13-14(19)7-5-8-15(13)23(24)25/h3-9H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJVEWBAIPYATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(N2C)SCC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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